1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the bromo and silyl groups in its structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- typically involves multi-step proceduresThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: The presence of the bromo group makes it suitable for coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Compared to other pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- stands out due to its unique combination of bromo and silyl groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Similar compounds include:
1H-Pyrrolo[2,3-B]pyridine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolopyridines: Another class of heterocyclic compounds with similar biological activities but different structural features.
Properties
Molecular Formula |
C13H19BrN2Si |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3 |
InChI Key |
ZWLCHPQCXQNPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)Br |
Origin of Product |
United States |
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